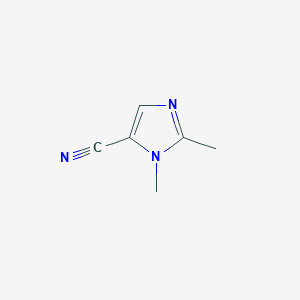

1,2-二甲基-咪唑-5-腈

描述

1,2-Dimethyl-imidazole-5-carbonitrile is a chemical compound that is part of a broader class of imidazole derivatives. These compounds are of interest due to their potential pharmacological activities, including inotropic effects, which can influence the force of heart muscle contractions, and antimicrobial properties . They also serve as key intermediates in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds to 1,2-dimethyl-imidazole-5-carbonitrile has been reported in several studies. For instance, the synthesis of 1,2-dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitrile, a compound with a similar structure, involves the use of substituted phenyl groups and has shown potent positive inotropic activity . Another study describes the synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitrile and its 2-methyl derivative through cine-substitution reactions using potassium cyanide in aqueous methanol solution . These methods highlight the versatility of synthetic approaches for imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. The study of the molecular structure, including FT IR, NMR, UV, NBO, and HOMO-LUMO analyses, provides insights into the electronic properties and potential reactivity of these compounds . For example, the electronic distribution, polarizability, and dipole moment can be determined using computational methods, which are essential for understanding the interaction of these molecules with biological targets.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, which are essential for their functionalization and the development of new pharmacologically active compounds. The Diels-Alder reaction, for instance, has been used to synthesize a derivative involving a pyrazole ring as the diene component . This type of cycloaddition reaction is a powerful tool in organic synthesis, allowing for the construction of complex cyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the practical application of these compounds in drug development. Theoretical calculations and experimental techniques are used to determine these properties, which can then be correlated with biological activity .

科学研究应用

合成和生物活性

1,2-二甲基-咪唑-5-腈衍生物已被合成并评估其抗氧化和抗菌活性。一项研究证明了对各种细菌和真菌菌株(包括金黄色葡萄球菌、鼠伤寒沙门氏菌和白色念珠菌)具有显着活性的新化合物的合成。这些化合物还表现出有效的抗氧化特性,表明它们作为治疗剂的潜力 (Bassyouni et al., 2012).

催化应用

1,2-二甲基-咪唑-5-腈的化学结构促进了其在催化中的应用。研究发现它在铜催化的氧化偶联反应中很有用,这对于生产高性能工程塑料(如聚(2,6-二甲基-1,4-苯醚)至关重要。咪唑环上的取代基显着提高了这些反应的效率,证明了该化合物在工业应用中的重要性 (Gamez et al., 2001).

材料科学

在材料科学中,1,2-二甲基-咪唑-5-腈衍生物的结构特性已被探索其形成复杂晶体结构的潜力。分析这些结构的弱分子间相互作用,这对于理解材料的特性及其在纳米技术和材料工程中的潜在应用至关重要 (Kubicki, 2004).

有机合成

1,2-二甲基-咪唑-5-腈在有机合成中的多功能性通过其参与各种杂环化合物的合成得到突出。它在多组分反应中充当构建块,能够有效合成复杂分子。这种能力对于开发新的药物、农用化学品和有机材料至关重要,证明了该化合物在化学合成中的广泛适用性 (Khalafy et al., 2014).

安全和危害

The compound is considered dangerous. It is harmful if swallowed and causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

1,2-Dimethylimidazole has been used in the synthesis of 1,2-dimethyl-3-n-butylimidazoliumchloride and 1,2-dimethyl-3-n-propylimidazolium chloride. It was also used in the synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and hexafluorophosphate salts . These could potentially indicate future directions for the use of 1,2-Dimethyl-imidazole-5-carbonitrile.

Relevant Papers There are several relevant papers that discuss the synthesis of imidazoles , the reactions of 1,2-Dimethylimidazole , and the properties of imidazoles . These papers provide valuable insights into the compound and its potential applications.

属性

IUPAC Name |

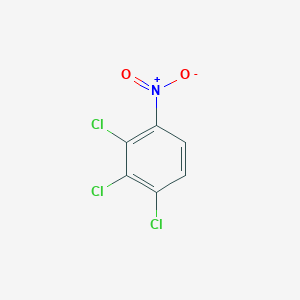

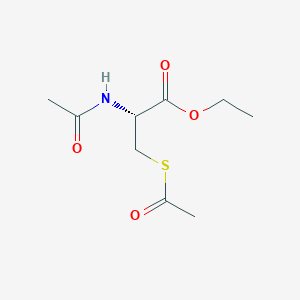

2,3-dimethylimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-8-4-6(3-7)9(5)2/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYOZRGHMNWTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172813 | |

| Record name | 1,2-Dimethyl-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-imidazole-5-carbonitrile | |

CAS RN |

19225-94-6 | |

| Record name | 1,2-Dimethyl-1H-imidazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19225-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-imidazole-5-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![v-Triazolo[4,5-d]pyrimidine, (3H),3-cyclopentyl-](/img/structure/B101361.png)